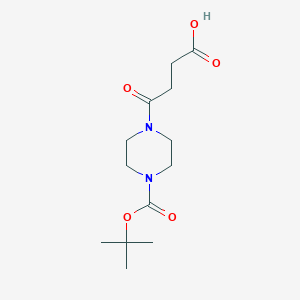
4-(3-Carboxy-propionyl)-piperazine-1-carboxylic acid tert-butyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-Carboxy-propionyl)-piperazine-1-carboxylic acid tert-butyl ester (4-CPP-TBE) is an organic compound with a wide range of applications in scientific research. It is a derivative of piperazine, a cyclic compound with two nitrogen atoms in its ring structure. 4-CPP-TBE is a versatile compound that can be used as a reagent, a solvent, or a starting material for synthesizing other organic compounds. It is also used in a variety of biochemical and physiological experiments.
Applications De Recherche Scientifique
4-(3-Carboxy-propionyl)-piperazine-1-carboxylic acid tert-butyl ester has a wide range of applications in scientific research. It is used as a reagent in organic synthesis, as a solvent for chromatography, and as a starting material for synthesizing other organic compounds. It is also used in biochemical and physiological experiments, such as studies of enzyme kinetics and receptor binding. In addition, it is used in the study of drug metabolism, as well as in the synthesis of pharmaceuticals.
Mécanisme D'action
4-(3-Carboxy-propionyl)-piperazine-1-carboxylic acid tert-butyl ester is an organic compound that acts as a ligand for several proteins and enzymes. It binds to these proteins and enzymes, forming a complex that can be used to study their structure and function. For example, 4-(3-Carboxy-propionyl)-piperazine-1-carboxylic acid tert-butyl ester can be used to study the structure and function of the enzyme monoamine oxidase, which is involved in the metabolism of neurotransmitters such as dopamine and serotonin. In addition, 4-(3-Carboxy-propionyl)-piperazine-1-carboxylic acid tert-butyl ester can be used to study the structure and function of receptors, such as the serotonin 5-HT1A receptor, which is involved in the regulation of mood, anxiety, and appetite.
Biochemical and Physiological Effects
4-(3-Carboxy-propionyl)-piperazine-1-carboxylic acid tert-butyl ester has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of monoamine oxidase, which is involved in the metabolism of neurotransmitters such as dopamine and serotonin. In addition, 4-(3-Carboxy-propionyl)-piperazine-1-carboxylic acid tert-butyl ester has been shown to activate the serotonin 5-HT1A receptor, which is involved in the regulation of mood, anxiety, and appetite. Finally, 4-(3-Carboxy-propionyl)-piperazine-1-carboxylic acid tert-butyl ester has been shown to inhibit the activity of other enzymes, such as acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Avantages Et Limitations Des Expériences En Laboratoire
4-(3-Carboxy-propionyl)-piperazine-1-carboxylic acid tert-butyl ester has several advantages for laboratory experiments. It is a relatively stable compound and is not easily degraded by heat or light. In addition, it is soluble in both water and organic solvents, making it easy to use in a variety of experiments. Finally, it is relatively inexpensive and widely available.
However, 4-(3-Carboxy-propionyl)-piperazine-1-carboxylic acid tert-butyl ester also has several limitations for laboratory experiments. It is a relatively weak ligand, meaning that it does not bind strongly to proteins and enzymes. In addition, it is not very soluble in polar solvents such as methanol or ethanol, making it difficult to use in some experiments. Finally, it is toxic and can be irritating to the skin and eyes, so it should be handled with care.
Orientations Futures
There are several potential future directions for 4-(3-Carboxy-propionyl)-piperazine-1-carboxylic acid tert-butyl ester. One potential direction is to use it as a starting material for synthesizing other organic compounds. Another potential direction is to use it in the synthesis of pharmaceuticals. Finally, it could be used in the study of drug metabolism and the development of new drugs. In addition, 4-(3-Carboxy-propionyl)-piperazine-1-carboxylic acid tert-butyl ester could be used to study the structure and function of other proteins and enzymes, as well as receptors.
Méthodes De Synthèse
4-(3-Carboxy-propionyl)-piperazine-1-carboxylic acid tert-butyl ester can be synthesized from piperazine and 3-carboxy-propionic acid. The reaction is carried out in aqueous solution with an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is exothermic, meaning that it releases heat during the reaction. The reaction is also reversible, meaning that the product can be converted back to the starting materials. The reaction can be carried out at room temperature or slightly higher temperatures, and the reaction time is typically between 1-2 hours. The product is then isolated and purified by recrystallization.
Propriétés
IUPAC Name |
4-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]-4-oxobutanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O5/c1-13(2,3)20-12(19)15-8-6-14(7-9-15)10(16)4-5-11(17)18/h4-9H2,1-3H3,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLNADSVMXTWJPD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C(=O)CCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40338011 |
Source


|
| Record name | 4-[4-(tert-Butoxycarbonyl)piperazin-1-yl]-4-oxobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40338011 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-(tert-Butoxycarbonyl)piperazin-1-yl)-4-oxobutanoic acid | |
CAS RN |
288851-44-5 |
Source


|
| Record name | 4-[4-(tert-Butoxycarbonyl)piperazin-1-yl]-4-oxobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40338011 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

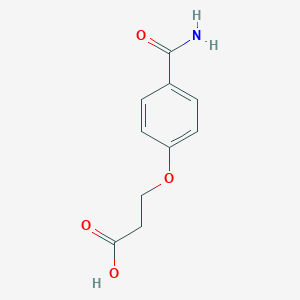
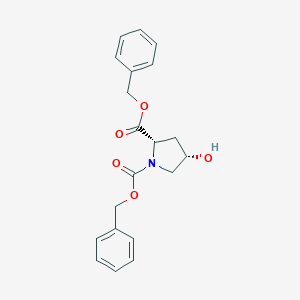
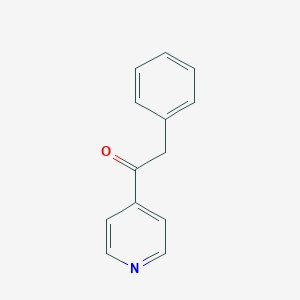
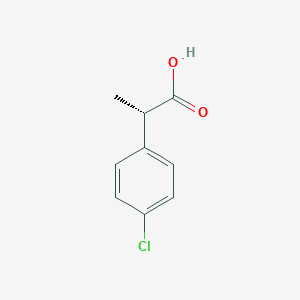


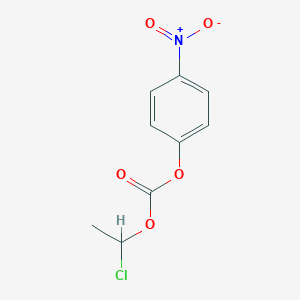
![3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-pyrrolo[3,2-b]pyridine](/img/structure/B176227.png)

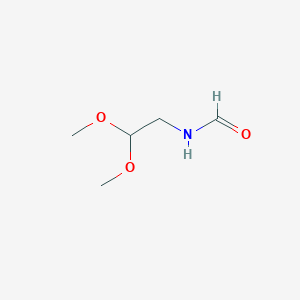
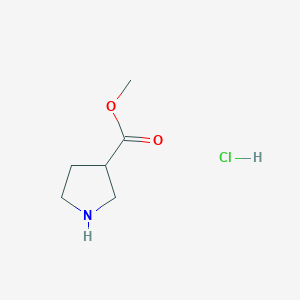

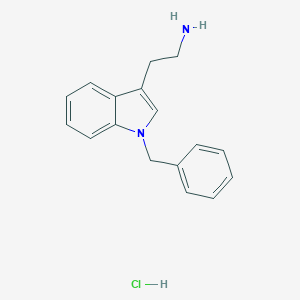
![6'-Nitro-1'H-spiro[cyclopentane-1,2'-quinazolin]-4'(3'H)-one](/img/structure/B176243.png)